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Benzyl R-(+)-Tolterodine-D14

Cat. No.: B1160105
M. Wt: 429.7
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Description

Significance of Stable Isotope Incorporation in Drug Discovery and Development

The use of stable isotope-labeled compounds has become an indispensable tool in modern drug discovery and development. acs.org The incorporation of stable isotopes, such as deuterium (B1214612), carbon-13, and nitrogen-15, offers a non-radioactive and safe method to trace the metabolic pathways of drug candidates. metsol.com This technique is particularly valuable in several key areas of pharmaceutical research:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Stable isotope labeling allows for precise tracking of a drug's journey through a biological system. musechem.comacs.org This helps in understanding how a drug is absorbed, where it is distributed in the body, how it is metabolized, and how it is ultimately excreted. musechem.comacs.org This information is fundamental to assessing the drug's efficacy and potential toxicity. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: By using isotopically labeled compounds, researchers can accurately measure the concentration of a drug and its metabolites in various biological fluids and tissues over time. hwb.gov.in This is essential for determining the drug's pharmacokinetic profile, which includes its half-life, bioavailability, and clearance rate. researchgate.net Such data is critical for establishing appropriate dosing regimens.

Metabolite Identification: A major challenge in drug development is identifying the various metabolites that are formed as the body processes a drug. The use of stable isotope-labeled drugs, in conjunction with analytical techniques like mass spectrometry, greatly simplifies the identification and structural elucidation of these metabolites. acs.orgnih.gov

Bioanalytical Assays: Stable isotope-labeled compounds, particularly deuterated compounds, are widely used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). aptochem.comscispace.com Their use significantly improves the accuracy, precision, and robustness of these assays by compensating for variations during sample processing and analysis. kcasbio.com

The data generated from studies using stable isotope-labeled compounds are critical for regulatory submissions and for advancing a drug candidate through the different phases of clinical trials. metsol.com

Overview of Tolterodine (B1663597) and its R-(+)-Enantiomer in Preclinical Contexts

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urinary frequency, urgency, and incontinence. nih.govwikipedia.orgdrugs.com It acts on M2 and M3 subtypes of muscarinic receptors, which are involved in bladder contraction. wikipedia.orgdrugbank.com By blocking these receptors, tolterodine helps to decrease bladder contractions and reduce the symptoms of an overactive bladder. drugbank.com

The commercially available form of tolterodine is the R-(+)-enantiomer. drugs.com In preclinical studies, tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (DD 01), have been shown to have a high affinity for muscarinic receptors. nih.govdrugbank.com Preclinical research has also focused on the selectivity of tolterodine for the urinary bladder over other tissues, such as the salivary glands, which is a key factor in its favorable side-effect profile compared to older antimuscarinic agents. medchemexpress.com

Rationale for Strategic Deuteration in Benzyl (B1604629) R-(+)-Tolterodine-D14

Benzyl R-(+)-Tolterodine-D14 is a deuterated form of Benzyl R-(+)-Tolterodine, which is an impurity of tolterodine. synzeal.com The "D14" in its name indicates that 14 hydrogen atoms in the molecule have been replaced by deuterium atoms. pharmaffiliates.comcaymanchem.com The primary rationale for this extensive deuteration is its application as an internal standard in quantitative bioanalytical assays. cphi-online.com

Use as an Internal Standard:

In quantitative analysis using mass spectrometry, an internal standard is a compound that is added in a known amount to the sample being analyzed. aptochem.com It helps to correct for any loss of analyte during sample preparation and for variations in the instrument's response. aptochem.comkcasbio.com An ideal internal standard is chemically very similar to the analyte but has a different mass so that it can be distinguished by the mass spectrometer. acanthusresearch.com

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in LC-MS assays for several reasons: scispace.comkcasbio.com

Similar Physicochemical Properties: Since deuterium is an isotope of hydrogen, its substitution into a molecule results in a compound that has nearly identical chemical and physical properties to the non-labeled analyte. hwb.gov.inisowater.com This means that the deuterated internal standard will behave very similarly to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com

Co-elution: The deuterated internal standard will typically co-elute with the analyte from the liquid chromatography column, which is an important characteristic for effective compensation of matrix effects. aptochem.com Matrix effects are the suppression or enhancement of the analyte's signal due to other components in the sample matrix. kcasbio.com

Distinct Mass Signal: The incorporation of 14 deuterium atoms results in a significant mass increase, ensuring that the mass signal of the internal standard is clearly separated from the natural isotopic distribution of the analyte. aptochem.com

The use of deuterated internal standards like this compound is crucial for developing robust and reliable bioanalytical methods for the quantification of tolterodine and its related substances in various biological matrices during preclinical and clinical studies. researchgate.netnih.govsmw.ch

Data Tables

Table 1: Key Applications of Stable Isotope Labeling in Pharmaceutical Research

ApplicationDescriptionKey Advantages
ADME Studies Tracing the Absorption, Distribution, Metabolism, and Excretion of a drug. musechem.comacs.orgProvides a comprehensive understanding of a drug's fate in the body. nih.gov
Pharmacokinetic Analysis Quantifying drug and metabolite levels in biological fluids and tissues. hwb.gov.inEnables determination of key parameters like half-life and bioavailability. researchgate.net
Metabolite Identification Identifying and characterizing the structures of drug metabolites. acs.orgnih.govFacilitates a complete picture of the drug's metabolic pathways.
Bioanalytical Internal Standards Used to improve the accuracy and precision of quantitative assays. aptochem.comscispace.comCompensates for variability in sample preparation and instrument response. kcasbio.com

Table 2: Properties of Tolterodine and its R-(+)-Enantiomer

PropertyDescription
Chemical Name (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine nih.gov
Mechanism of Action Competitive muscarinic receptor antagonist. wikipedia.orgdrugbank.com
Primary Target Receptors M2 and M3 subtypes of muscarinic receptors. wikipedia.org
Primary Therapeutic Use Treatment of overactive bladder. drugs.com
Active Metabolite 5-hydroxymethyl tolterodine (DD 01). nih.gov

Properties

Molecular Formula

C₂₉H₂₃D₁₄NO

Molecular Weight

429.7

Synonyms

(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)-D14

Origin of Product

United States

Synthetic Strategies and Deuterium Incorporation for Benzyl R + Tolterodine D14

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of Benzyl (B1604629) R-(+)-Tolterodine-D14 reveals a strategy centered on the late-stage introduction of the deuterated moiety and the stereoselective formation of the chiral center. The target molecule can be disconnected at the C-N bond, leading back to a deuterated diisopropylamine (B44863) and a key chiral intermediate containing the protected phenol (B47542) and the diarylpropyl framework.

A common retrosynthetic approach for the non-deuterated R-(+)-Tolterodine involves the asymmetric synthesis of a chiral intermediate, which is then elaborated to the final product. nih.govcdnsciencepub.com One such strategy involves the lithiation/borylation of a benzylic carbamate (B1207046) followed by protodeboronation to create a key olefin intermediate with the desired stereochemistry. nih.govcdnsciencepub.com This olefin can then be converted to the final product through functional group manipulations. nih.govcdnsciencepub.com

Another key intermediate in some synthetic routes is 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one, which can be produced from the cyclization of trans-cinnamic acid and p-cresol. google.com This lactone can be reduced and subsequently reacted with diisopropylamine to form tolterodine (B1663597). google.com

For the synthesis of the deuterated analog, the retrosynthetic analysis must also consider the point at which the deuterium (B1214612) atoms are introduced. A plausible strategy involves the preparation of a deuterated diisopropylamine (diisopropylamine-d14), which is then coupled with a suitable electrophilic precursor of the tolterodine backbone. This approach localizes the isotopic label to the diisopropylamino group.

Key intermediates in the synthesis of Benzyl R-(+)-Tolterodine-D14 include:

R-(+)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropan-1-ol: This chiral alcohol serves as a precursor to the amine.

A suitable leaving group derivative of the above alcohol: This could be a tosylate or a halide, which would be susceptible to nucleophilic substitution by diisopropylamine-d14.

Diisopropylamine-d14: The source of the deuterium label.

Detailed Synthetic Pathways to this compound

The synthesis of this compound involves a multi-step sequence that carefully controls both the stereochemistry and the incorporation of deuterium.

The primary source of deuterium for the synthesis of deuterated compounds is heavy water (D₂O), which is a relatively inexpensive and readily available starting material. bioscientia.de From D₂O, a variety of deuterated reagents can be prepared.

Several methods can be employed to introduce deuterium into a molecule:

Reductive Amination: A common method for introducing a deuterated alkylamino group is through reductive amination. In the context of this compound, this would involve the reaction of a suitable aldehyde or ketone precursor with diisopropylamine-d14 in the presence of a reducing agent.

Nucleophilic Substitution: The deuterated diisopropylamine can be directly introduced via a nucleophilic substitution reaction with a substrate containing a good leaving group.

Hydrogen Isotope Exchange: This method involves the exchange of hydrogen atoms for deuterium atoms on a substrate molecule. hwb.gov.in While efficient, achieving high regioselectivity can be challenging. chemrxiv.orgnih.gov

Reductive Deuteration: This involves the use of a deuterium source to reduce a functional group, such as an oxime, to a deuterated amine. acs.org

For the synthesis of this compound, the most direct approach is the use of pre-synthesized diisopropylamine-d14.

Establishing the correct R-(+)-configuration at the chiral center is crucial for the biological activity of tolterodine. nih.govcdnsciencepub.com Several enantioselective methods have been developed for the synthesis of (R)-tolterodine and can be adapted for its deuterated analog.

Asymmetric Hydrogenation: An efficient method involves the asymmetric hydrogenation of a coumarin (B35378) derivative, which can be obtained from readily available starting materials via a Heck reaction. nih.gov

CuH-Catalyzed Asymmetric Conjugate Reduction: This method utilizes a copper hydride-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile as the key step. researchgate.netacs.org

Lithiation/Borylation–Protodeboronation: This strategy employs a stereoselective lithiation/borylation of a homoallyl carbamate, followed by protodeboronation to generate a chiral intermediate. nih.govcdnsciencepub.com This method has been shown to produce (R)-tolterodine in high enantiomeric excess. nih.govcdnsciencepub.com

The benzyl group serves as a protecting group for the phenolic hydroxyl group of tolterodine during the synthesis. mdpi.com This is essential to prevent unwanted side reactions at the phenol during subsequent synthetic steps, such as the introduction of the diisopropylamino group.

The benzyl group is typically introduced via a Williamson ether synthesis, reacting the phenolic precursor with benzyl chloride or benzyl bromide in the presence of a base. It is a robust protecting group that is stable to a variety of reaction conditions.

Challenges and Control of Isotopic Purity and Regioselectivity in Deuterated Synthesis

The synthesis of deuterated compounds presents unique challenges, primarily related to achieving high isotopic purity and controlling the position of deuterium incorporation (regioselectivity).

Isotopic Purity: It is often difficult to achieve 100% isotopic purity, meaning the final product may contain a mixture of isotopologues with varying numbers of deuterium atoms. digitellinc.comnih.gov The isotopic distribution must be carefully analyzed and controlled to ensure the desired properties of the deuterated compound. digitellinc.com

Regioselectivity: In many deuteration reactions, particularly hydrogen-deuterium exchange, it can be challenging to direct the deuterium to a specific position in the molecule. chemrxiv.orgnih.gov This can lead to the formation of a mixture of regioisomers.

To overcome these challenges, several strategies are employed:

Use of Pre-labeled Building Blocks: Synthesizing the deuterated compound from a pre-labeled building block, such as diisopropylamine-d14, ensures that the deuterium is located at the desired position.

Development of Selective Catalysts and Reagents: Research is ongoing to develop more selective catalysts and reagents for deuteration reactions that can achieve high regioselectivity and isotopic purity. marquette.edu

Careful Optimization of Reaction Conditions: The conditions of the deuteration reaction, such as temperature, pressure, and reaction time, can significantly impact the isotopic purity and regioselectivity. rsc.org

Advanced Analytical Techniques: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the isotopic distribution and purity of the final product. hwb.gov.in

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Deuterium (B1214612) Position Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of deuterated molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the successful and specific incorporation of deuterium atoms.

In the ¹H NMR spectrum of Benzyl (B1604629) R-(+)-Tolterodine-D14, the absence of signals corresponding to the fourteen protons in the two isopropyl groups confirms their successful replacement by deuterium. The integration of the remaining proton signals allows for a relative quantification, ensuring the integrity of the non-deuterated parts of the molecule. For highly deuterated compounds where residual proton signals are weak, ²H (deuterium) NMR can be employed as a direct and quantitative technique to verify the positions and extent of deuteration. sigmaaldrich.com

¹³C NMR spectroscopy provides further confirmation of deuteration. The carbon atoms attached to deuterium atoms exhibit characteristic changes in their signals. Due to the spin-coupling between carbon-13 and deuterium (a spin-1 nucleus), these carbon signals appear as multiplets (e.g., triplets for -CD groups) in a proton-decoupled ¹³C NMR spectrum. Furthermore, the introduction of deuterium can cause small upfield shifts in the resonance of the attached and adjacent carbons, known as isotope shifts. rsc.org Comparing the ¹³C NMR spectrum of Benzyl R-(+)-Tolterodine-D14 with its non-deuterated analogue allows for the unambiguous assignment of the deuterium positions.

Table 1: Expected ¹H and ¹³C NMR Spectral Data Comparison

Position Expected ¹H Chemical Shift (ppm) of Non-Deuterated Analog Expected ¹H Signal in this compound Expected ¹³C Chemical Shift (ppm) of Non-Deuterated Analog Expected ¹³C Signal Characteristics in this compound
Isopropyl CH Multiplet Absent ~50-55 Signal appears as a multiplet with an isotopic shift
Isopropyl CH₃ Doublet Absent ~20-25 Signal appears as a multiplet with an isotopic shift
Aromatic CH Multiplet Present ~115-140 Present as singlets

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the molecular weight and assessing the isotopic purity of this compound. nih.gov ESI-HRMS can readily distinguish between molecules with very small mass differences, making it ideal for analyzing isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net

Table 2: Representative HRMS Data for this compound

Isotopologue Theoretical m/z [M+H]⁺ Observed Relative Abundance (%) Isotopic Purity Contribution (%)
D14 430.36 98.5 98.5
D13 429.35 1.0 1.0
D12 428.34 0.3 0.3
D11 427.34 0.1 0.1

Chromatographic Methods for Purification and Research-Oriented Analytical Assessment

Chromatographic techniques are vital for both the purification of this compound and its quantitative analysis in research settings.

Chiral Chromatography for Enantiomeric Purity Determination of Tolterodine (B1663597) Intermediates

The therapeutic efficacy of tolterodine is attributed to the (R)-enantiomer. Therefore, ensuring the enantiomeric purity of the final deuterated product is critical. This is often controlled by analyzing the enantiomeric purity of key chiral intermediates during the synthesis. google.com Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

A common strategy involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers of a precursor molecule. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven effective in separating the enantiomers of tolterodine and its intermediates. ingentaconnect.comasianpubs.org A normal-phase mobile system, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is often employed. asianpubs.org The method is validated for its ability to detect and quantify the undesired (S)-enantiomer at very low levels.

Table 3: Example Chiral HPLC Method Parameters for a Tolterodine Intermediate

Parameter Condition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane: Isopropanol: Triethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm

| Resolution (Rs) between enantiomers | > 2.0 |

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Quantitative Research Applications

For quantitative analysis in research applications, such as pharmacokinetic studies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. nih.govresearchgate.net A validated LC-MS/MS method allows for the accurate measurement of this compound concentrations in complex biological matrices like plasma. nih.gov

The method typically involves a reversed-phase chromatographic separation to resolve the analyte from matrix components, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection scheme minimizes interferences and provides excellent quantification limits. nih.govresearchgate.net A stable isotope-labeled internal standard, which could be another deuterated analog of tolterodine with a different number of deuterium atoms (e.g., Tolterodine-d6), is often used to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov

Table 4: Representative LC-MS/MS Parameters for Quantification

Parameter Condition
LC Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) [M+H]⁺ of this compound → Specific product ion
MRM Transition (Internal Standard) [M+H]⁺ of Tolterodine-d6 → Specific product ion

| Lower Limit of Quantification (LLOQ) | pg/mL range |

Applications in Preclinical Pharmacological and Metabolic Research

Utilization as a Stable Isotope Internal Standard in Bioanalytical Methodologies

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical techniques, offering unparalleled accuracy and precision. aptochem.com Benzyl (B1604629) R-(+)-Tolterodine-D14, with its deuterium (B1214612) labeling, is an ideal internal standard for the quantification of tolterodine (B1663597) and its metabolites in various biological samples. aptochem.comcphi-online.com

Quantitative Analysis of Tolterodine and Metabolites in Preclinical Biological Matrices

In preclinical research, accurate measurement of drug and metabolite concentrations in biological matrices like plasma, urine, and tissue is fundamental. Deuterated standards like Benzyl R-(+)-Tolterodine-D14 are essential for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net These methods allow for the precise quantification of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine, in samples obtained from preclinical studies. nih.govresearchgate.net

The co-elution of the deuterated internal standard with the unlabeled analyte allows for correction of variability during sample extraction, injection, and ionization, leading to highly reliable data. aptochem.com For instance, a validated LC-MS/MS method for the simultaneous quantification of tolterodine and 5-hydroxymethyl tolterodine in rat plasma utilized tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 as internal standards, demonstrating excellent precision and accuracy over a wide concentration range. researchgate.net

Method Validation Parameters for Labeled Standards in Research Settings

The use of labeled standards like this compound necessitates rigorous method validation to ensure data integrity. Key validation parameters include selectivity, linearity, accuracy, precision, and stability.

Selectivity: The analytical method must be able to differentiate the analyte and internal standard from endogenous components in the biological matrix. researchgate.net

Linearity: The response of the instrument should be directly proportional to the concentration of the analyte over a defined range. researchgate.net

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. researchgate.net For example, a validated method for tolterodine and its metabolite showed intra- and inter-day precision within acceptable limits (RSD < 15%) and accuracy in the range of 85-115%. researchgate.net

Stability: The stability of the analyte and internal standard must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure that the sample integrity is maintained throughout the analytical process.

Interactive Table: Bioanalytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components. No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity Proportionality of response to analyte concentration. Correlation coefficient (r²) > 0.99.
Accuracy Closeness of measured values to the true value. Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision Degree of scatter between a series of measurements. Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Recovery The efficiency of the extraction process. Consistent and reproducible across the concentration range.
Matrix Effect The influence of matrix components on the ionization of the analyte. The coefficient of variation of the response ratios should be within acceptable limits.
Stability Chemical stability of the analyte in a given matrix under specific conditions. Analyte concentration should remain within ±15% of the initial concentration.

Elucidation of Metabolic Pathways Through Isotopic Tracing in In Vitro Models

Stable isotope tracing is a powerful technique to map the metabolic fate of a drug. nih.govmdpi.com By introducing this compound into in vitro systems, researchers can track the biotransformation of the parent compound and identify the resulting metabolites. bitesizebio.com

Hepatic Microsomal Incubation Studies and Recombinant Enzyme Assays for Cytochrome P450 (CYP) Isoforms

Tolterodine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. regionuppsala.senih.gov In vitro studies using human liver microsomes have been crucial in identifying the specific CYP isoforms involved. nih.gov These studies have shown that the formation of the pharmacologically active 5-hydroxymethyl metabolite is strongly correlated with CYP2D6 activity, while the N-dealkylation pathway is primarily mediated by CYP3A4. nih.govnih.gov

Recombinant enzyme assays, using cells engineered to express a single CYP isoform, further confirm these findings. nih.govnih.gov For example, studies with HepG2 cells overexpressing specific CYPs demonstrated that the highest level of N-dealkylated tolterodine was produced by cells with CYP3A4. nih.govresearchgate.net The use of specific chemical inhibitors for different CYP isoforms in these assays helps to further delineate their respective contributions to tolterodine metabolism. nih.gov

Interactive Table: CYP Isoforms in Tolterodine Metabolism

CYP Isoform Primary Metabolic Pathway Key Findings from In Vitro Studies
CYP2D6 Oxidation of the 5-methyl group to form 5-hydroxymethyl tolterodine. regionuppsala.senih.gov Strong correlation between CYP2D6 activity and the formation of the 5-hydroxymethyl metabolite in human liver microsomes. nih.gov This pathway is the primary route in individuals who are extensive metabolizers. regionuppsala.se
CYP3A4 N-dealkylation of the diisopropylamino group. regionuppsala.senih.gov Strong correlation between CYP3A activity and the formation of N-dealkylated tolterodine. nih.gov This is the major pathway in individuals who are poor metabolizers of CYP2D6. regionuppsala.senih.gov
CYP2C9 Minor role in N-dealkylation. nih.gov In vitro studies with recombinant enzymes suggest some contribution to N-dealkylation, but less significant than CYP3A4. nih.gov
CYP2C19 Minor role in N-dealkylation. nih.gov In vitro studies indicate a larger intrinsic clearance for N-dealkylation compared to CYP2C9, but its overall in vivo contribution is limited by lower expression levels compared to CYP3A4. nih.gov

Identification and Structural Elucidation of Deuterium-Retaining and Metabolized Species

Following incubation with this compound, mass spectrometry is used to identify metabolites. The deuterium atoms serve as a distinctive isotopic signature, allowing for the clear differentiation of drug-related material from endogenous molecules. The mass shift caused by the deuterium label helps in the identification of metabolites where the deuterium-labeled part of the molecule remains intact. By analyzing the mass spectra, researchers can deduce the chemical structure of these metabolites.

Investigation of Preclinical Pharmacokinetics and Biotransformation in Animal Models

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to human trials. Pharmacokinetic studies of tolterodine have been conducted in various animal species, including mice, rats, and dogs. nih.govthieme-connect.com These studies have shown that tolterodine is extensively metabolized in all these models, although the metabolic profile can differ between species. nih.govthieme-connect.com For instance, the metabolic pathways in mice and dogs are more similar to those in humans compared to rats. nih.govthieme-connect.com

The use of this compound as an internal standard in these animal studies ensures the generation of high-quality pharmacokinetic data, allowing for reliable interspecies comparisons and allometric scaling to predict human pharmacokinetics. nih.gov Such studies have revealed that tolterodine has a high volume of distribution, indicating extensive tissue uptake, and a rapid elimination half-life in these animal models. nih.gov

Absorption, Distribution, and Excretion (ADE) Studies using Deuterated Analogs for Mechanistic Insights

The use of deuterated analogs is a cornerstone of modern Absorption, Distribution, and Excretion (ADE) studies. Stable isotope labeling with deuterium allows researchers to trace a drug and its metabolites throughout a biological system using mass spectrometry. This method avoids the handling and disposal complexities associated with radiolabeled compounds (such as ¹⁴C) while providing high sensitivity and specificity. The substitution of hydrogen with deuterium creates a molecule that is chemically almost identical to the parent drug, ensuring its biological behavior is representative, yet easily distinguishable by its increased mass. medchemexpress.com

In the context of tolterodine, ADE studies have been crucial for understanding its pharmacokinetic profile. Following oral administration of ¹⁴C-labeled tolterodine in healthy volunteers, it was determined that the compound is well-absorbed, with at least 77% of the dose being absorbed. fda.gov The primary route of excretion is via the kidneys, with approximately 77% of the administered radioactivity recovered in the urine, while 17% is found in the feces within seven days. fda.govfda.govfda.gov Less than 1% of the dose is recovered as unchanged tolterodine, indicating extensive metabolism. fda.govfda.gov

The use of deuterated tolterodine, such as this compound, provides deeper mechanistic insights into its metabolic pathways. Tolterodine is metabolized primarily by two cytochrome P450 enzymes: CYP2D6 and CYP3A4. fda.govnih.govnih.gov By using a deuterated standard, researchers can precisely track the formation of metabolites, including the pharmacologically active 5-hydroxymethyl metabolite (5-HM), through these different enzymatic pathways. fda.gov This helps in elucidating the impact of genetic polymorphisms in CYP2D6 on the drug's pharmacokinetics and therapeutic effect. nih.gov The distribution of tolterodine is also extensive, with a volume of distribution of 113 L. fda.gov Deuterated analogs help in accurately quantifying tissue distribution and understanding how the drug and its metabolites partition into different compartments.

Application of Isotopic Dilution Mass Spectrometry for Pharmacokinetic Profiling

Isotopic dilution mass spectrometry (ID-MS) is a powerful quantitative technique that leverages isotopically labeled compounds as internal standards for highly accurate measurements. In this method, a known amount of a deuterated analog, such as this compound, is added to a biological sample (e.g., plasma or urine) before processing. The sample is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because the deuterated internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. By measuring the ratio of the MS signal from the analyte to that of the known quantity of the internal standard, a precise and accurate concentration of the analyte can be determined. uni-muenchen.de

This approach has been successfully applied to the pharmacokinetic profiling of tolterodine and its active metabolite, 5-HM. A validated LC-MS/MS method for the simultaneous quantification of tolterodine and 5-HM in rat plasma utilized tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 as internal standards. nih.gov This method demonstrated high precision and accuracy over a linear concentration range suitable for pharmacokinetic studies. nih.gov Similarly, other studies have employed stable isotope analogs of tolterodine and its metabolites as internal standards for quantifying their concentrations in human plasma, enabling detailed investigation of drug-drug interactions and the pharmacokinetics in different patient populations. nih.govsmw.chnih.gov

The table below summarizes the validation parameters for an LC-MS/MS method using deuterated tolterodine analogs, illustrating the robustness of the isotopic dilution technique. nih.gov

ParameterTolterodine5-Hydroxy Methyl Tolterodine
Linear Concentration Range 20.00–5000.00 pg/mL20.00–5000.00 pg/mL
Intra-day Precision (% CV) 0.62–6.36%1.38–4.22%
Inter-day Precision (% CV) 1.73–4.84%1.62–4.25%
Intra-day Accuracy 98.75–103.56%98.08–104.67%
Inter-day Accuracy 99.20–104.40%98.73–103.06%
Data derived from a study using tolterodine-d6 and 5-hydroxy methyl tolterodine-d14 as internal standards in rat plasma. nih.gov

Studies on Receptor Binding Kinetics and Ligand-Receptor Interactions In Vitro

Assessment of Binding Affinity and Selectivity to Muscarinic Receptors

The binding affinity and selectivity of tolterodine and its metabolites for muscarinic receptors have been extensively investigated using radioligand binding assays. These studies typically measure the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Tolterodine demonstrates a high affinity for muscarinic receptors across various tissues. ncats.ionih.gov In vitro studies using tissues from guinea pigs and humans have yielded Ki values in the low nanomolar range, confirming its potency. ncats.ionih.gov Furthermore, research indicates that tolterodine exhibits a degree of tissue selectivity, which may underlie its clinical profile. Studies comparing human bladder and parotid gland tissue found that the binding affinities of both tolterodine and 5-HM were 1.4 to 1.7 times greater in the bladder than in the parotid gland. auajournals.org This contrasts with other antimuscarinic agents like oxybutynin, which showed a greater affinity for the parotid gland. auajournals.org This preferential binding to bladder receptors may contribute to its efficacy in treating overactive bladder with a potentially better-tolerated profile regarding dry mouth. nih.goveinj.org

The selectivity of tolterodine across the five muscarinic receptor subtypes (M1-M5) has also been a subject of investigation. Most studies conclude that tolterodine is a non-selective antagonist, meaning it binds with similar high affinity to all five subtypes. nih.goveinj.orgnih.gov However, one study reported that tolterodine and 5-HM displayed an approximately three-fold higher affinity for the M2 subtype over the M3 subtype in human recombinant cell lines. auajournals.org Despite this, the functional selectivity observed in vivo (bladder over salivary glands) cannot be easily explained by selectivity for a single receptor subtype. nih.govnih.gov

The following table presents the binding affinities (Ki values) of tolterodine for muscarinic receptors in various tissues.

Tissue SourceTolterodine Ki (nM)Reference
Guinea Pig Urinary Bladder 2.7 ncats.ionih.gov
Guinea Pig Heart 1.6 ncats.ionih.gov
Guinea Pig Cerebral Cortex 0.75 ncats.ionih.gov
Guinea Pig Parotid Gland 4.8 ncats.ionih.gov
Human Urinary Bladder 3.3 ncats.ionih.gov
Human Bladder 2.9 auajournals.org
Human Parotid Gland 4.9 auajournals.org

Theoretical Considerations and Mechanistic Insights from Deuteration

Kinetic Isotope Effect (KIE) Studies in Enzymatic Biotransformation of Deuterated Tolterodine (B1663597).researchgate.netnih.govnih.govnih.govmedchemexpress.com

The primary metabolic pathways for tolterodine in humans involve two key cytochrome P450 enzymes. The major pathway is the oxidation of the 5-methyl group to form the active 5-hydroxymethyl metabolite (5-HMT), a reaction catalyzed by the polymorphic enzyme CYP2D6. nih.govnih.gov A secondary pathway is the N-dealkylation of the diisopropylamino group, which is mediated by CYP3A enzymes. nih.govresearchgate.net

The Kinetic Isotope Effect (KIE) is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the context of deuterated tolterodine, if the breaking of a C-H bond is the rate-limiting step in its metabolism, replacing that hydrogen with deuterium (B1214612) will slow down the reaction. nih.govnih.gov This effect provides a powerful method for probing enzymatic reaction mechanisms. wikipedia.org

The introduction of deuterium at specific sites of metabolic activity in the tolterodine molecule can lead to measurable changes in the rate and profile of its biotransformation. This phenomenon, known as a deuterium-induced metabolic shift, is a direct consequence of the KIE. nih.govnih.gov By strategically placing deuterium on the 5-methyl group, the primary site of CYP2D6-mediated oxidation, the rate of formation of the 5-HMT metabolite is expected to decrease.

This shift can be quantified by incubating both tolterodine and its deuterated analog (e.g., Benzyl (B1604629) R-(+)-Tolterodine-D14) with human liver microsomes or specific CYP enzymes and then measuring the relative amounts of metabolites formed over time. A reduction in the formation of 5-HMT, coupled with a potential increase in the formation of N-dealkylated tolterodine, would confirm that the deuteration has successfully impeded the primary metabolic pathway, causing the metabolic burden to shift to the alternative CYP3A4 pathway. nih.gov

Table 1: Hypothetical Metabolic Profile of Tolterodine vs. Deuterated Tolterodine

This table illustrates the expected impact of the Kinetic Isotope Effect on the metabolic pathways of tolterodine. By deuterating the primary metabolic site (the 5-methyl group), the rate of hydroxylation by CYP2D6 is reduced, potentially shifting metabolism towards the N-dealkylation pathway mediated by CYP3A4.

This data is illustrative and based on established principles of KIE.

CompoundPrimary Metabolizing EnzymeMetabolic PathwayRelative Rate of Metabolite Formation
Tolterodine CYP2D65-Hydroxylation100% (Reference)
CYP3A4N-Dealkylation100% (Reference)
Tolterodine (Deuterated at 5-methyl group) CYP2D65-HydroxylationDecreased (e.g., 30%)
CYP3A4N-DealkylationIncreased (e.g., 150%)

The observation of a significant KIE in the CYP2D6-mediated hydroxylation of tolterodine provides valuable mechanistic information. It strongly suggests that the abstraction of a hydrogen atom from the 5-methyl group (i.e., the C-H bond cleavage) is a rate-determining step in the catalytic cycle of the enzyme. nih.gov The magnitude of the KIE can offer further details; a large effect points to this bond-breaking event being the primary energetic barrier for the reaction. wikipedia.org

Conversely, if deuteration at this position resulted in little to no change in the rate of metabolism, it would imply that C-H bond cleavage is not the rate-limiting step. nih.gov In such a case, other steps, like substrate binding or product release, would be the slower, rate-determining processes. Therefore, KIE studies using analogs like Benzyl R-(+)-Tolterodine-D14 are crucial for elucidating the fine details of enzyme-substrate interactions and the catalytic mechanism of cytochrome P450 enzymes. nih.gov

Structure-Activity Relationship (SAR) Contributions of Isotopic Substitution in Tolterodine Analogs.researchgate.netnih.gov

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. nih.gov For tolterodine, its efficacy as a muscarinic receptor antagonist is determined by its core structure, which allows it to bind competitively to these receptors in the bladder. gpatindia.comdrugbank.com

Isotopic substitution with deuterium is considered a minimal structural modification. It does not significantly alter the molecule's shape, size, or electronic properties. researchgate.net Consequently, deuterated tolterodine is expected to retain the same affinity and selectivity for muscarinic receptors as its non-deuterated counterpart. The primary influence of deuteration is not on the pharmacodynamics (how the drug affects the body) but on the pharmacokinetics (how the body affects the drug), specifically its metabolism. nih.gov Therefore, in the context of deuterated analogs, SAR analysis expands to become a "Structure-Metabolism Relationship." The key insight is that therapeutic activity can be preserved while metabolic fate is intentionally altered.

Table 2: SAR and Isotopic Substitution Effects on Tolterodine

This table outlines the key structural components of tolterodine responsible for its pharmacological action and analyzes the expected impact of isotopic substitution at different molecular positions.

Structural FeatureRole in Pharmacological Activity gpatindia.comExpected Effect of Deuteration
Phenolic Hydroxyl Group Crucial for receptor binding and activity.Deuteration of the hydroxyl proton (O-H to O-D) would be rapidly exchanged in an aqueous environment and have no effect.
Phenyl and Cresol Rings Provide the necessary lipophilic character and structural scaffold for receptor fit.Deuteration of aromatic C-H bonds would not alter receptor binding but could slow minor oxidative metabolism on the rings.
Diisopropylamino Group Contributes to the molecule's basicity and is important for receptor interaction.Deuteration of the N-isopropyl groups (as in this compound) would slow CYP3A4-mediated N-dealkylation.
5-Methyl Group on Cresol Ring Site of primary metabolism by CYP2D6. nih.govnih.govDeuteration at this site would significantly slow the formation of the 5-HMT active metabolite, demonstrating a strong KIE.

Role of Deuterated Analogs in Drug Candidate Selection and Preclinical Optimization.nih.govmedchemexpress.com

The use of deuterated analogs has become an important strategy in modern drug discovery for preclinical optimization. nih.govuniupo.it By modifying the metabolic profile of a lead compound, medicinal chemists can address potential liabilities before a drug candidate enters clinical trials. researchgate.net

A known challenge with tolterodine is its heavy reliance on CYP2D6 for metabolism to its equally active 5-HMT metabolite. nih.gov Since CYP2D6 is a highly polymorphic enzyme, individuals can be poor, intermediate, extensive, or ultrarapid metabolizers. This genetic variability can lead to significant differences in drug exposure and response among patients. nih.govresearchgate.net For instance, poor metabolizers have much higher concentrations of the parent tolterodine and undetectable levels of 5-HMT. researchgate.net

A deuterated analog like this compound offers a potential solution to this issue. During preclinical development, such an analog would be evaluated to see if it can improve the drug's properties. By slowing the primary CYP2D6 metabolic pathway, the drug's clearance becomes less dependent on this polymorphic enzyme. This "metabolic switching" towards the more consistent CYP3A4 pathway could result in more predictable pharmacokinetics across the general population, reducing inter-individual variability. nih.gov This optimization can lead to a drug with a better safety and efficacy profile, representing a superior clinical candidate. nih.govnih.gov

Table 3: Preclinical Optimization Goals for Tolterodine Using Deuteration

This table summarizes how a deuterated analog of tolterodine could be used to address specific challenges identified in preclinical development, leading to an optimized drug candidate.

Preclinical Optimization GoalChallenge with Parent TolterodineHow Deuterated Analog Addresses Challenge
Reduce Pharmacokinetic Variability High dependence on polymorphic CYP2D6 enzyme leads to variable exposure in different patient populations. nih.govBy slowing CYP2D6 metabolism (KIE), the drug's clearance is shunted to other pathways (e.g., CYP3A4), reducing the impact of genetic polymorphism. nih.govnih.gov
Improve Metabolic Profile Formation of an active metabolite (5-HMT) contributes significantly to the overall effect, creating a complex pharmacokinetic-pharmacodynamic relationship. medpath.comDeuteration can attenuate the formation of the active metabolite, making the parent drug's exposure the primary driver of efficacy, simplifying the dose-response relationship.
Enhance Drug Exposure Rapid metabolism in extensive metabolizers can lead to a shorter half-life. nih.govSlowing the rate of metabolic clearance can increase the drug's half-life and overall systemic exposure (AUC), potentially allowing for less frequent dosing. nih.gov
Minimize Potential Drug-Drug Interactions Co-administration with potent CYP2D6 inhibitors can significantly alter tolterodine's pharmacokinetics. nih.govBy reducing reliance on the CYP2D6 pathway, the potential for clinically significant interactions with inhibitors of this enzyme is decreased.

Future Directions and Emerging Research Avenues

Development of Novel Deuterated Analogs of Tolterodine (B1663597) for Advanced Metabolic Research

The development of novel deuterated analogs of existing drugs is a promising strategy to enhance their metabolic profiles. researchgate.net By selectively replacing hydrogen atoms with deuterium (B1214612) at sites vulnerable to metabolic breakdown, the resulting carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down the rate of metabolism. informaticsjournals.co.innih.gov This "deuterium kinetic isotope effect" can lead to a more stable compound, potentially improving its pharmacokinetic properties. nih.gov

Research into new deuterated analogs of tolterodine is focused on several key objectives:

Prolonging Half-Life: Deuteration can lead to an improved biological half-life, allowing for less frequent dosing. researchgate.netinformaticsjournals.co.in

Reducing Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of unwanted or toxic metabolites, thereby enhancing the safety profile of the drug. nih.govresearchgate.net

Improving Bioavailability: For drugs that experience a significant first-pass effect in the liver, deuteration can reduce this initial breakdown, increasing the amount of active drug that reaches systemic circulation. nih.gov

The synthesis of a variety of deuterated tolterodine analogs would enable researchers to create a library of compounds. nih.gov Subsequent screening of these compounds using mass spectrometry could identify the most metabolically stable versions, providing valuable leads for further development. nih.gov This approach builds upon the known pharmacology of the parent drug, potentially reducing the costs and time associated with preclinical development. nih.goveurekalert.org

Research ObjectiveRationale for DeuterationPotential Outcome
Enhanced Metabolic Stability The C-D bond is stronger than the C-H bond, slowing enzymatic cleavage. nih.govnih.govIncreased plasma half-life and greater drug exposure. informaticsjournals.co.injuniperpublishers.com
Altered Metabolite Profile Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites. researchgate.netImproved safety and tolerability profile. nih.gov
Increased Bioavailability Reduced first-pass metabolism in the liver and gut wall. nih.govHigher systemic concentration of the parent drug. nih.gov
Reduced Pharmacokinetic Variability Minimizing metabolism dependent on polymorphic enzymes. juniperpublishers.comMore predictable and consistent patient response.

Integration of Computational Chemistry and Modeling with Isotopic Labeling Studies

The integration of computational chemistry with isotopic labeling offers a powerful predictive tool in the development of deuterated pharmaceuticals. researchgate.net Computational models can be used to gain insights into reaction mechanisms, predict isotope effects, and optimize the design and synthesis of labeled compounds like Benzyl (B1604629) R-(+)-Tolterodine-D14. protheragen.ai

Key applications of this integrated approach include:

Predicting Isotope Effects: The kinetic isotope effect (KIE) can be quantitatively predicted for various chemical reactions using computational models, helping to identify the most promising sites for deuteration to achieve desired metabolic changes. protheragen.ai

Designing Labeled Compounds: By calculating the stability, reactivity, and selectivity of potential deuterated analogs, computational chemistry aids in the efficient design of new molecules with improved properties. protheragen.ai

Optimizing Synthetic Routes: Computational screening and optimization of reaction conditions can help identify the most efficient synthetic pathways for producing deuterated compounds. protheragen.ai

Spectral Prediction: Software can generate predicted infrared (IR) spectra for different isotopically labeled molecules. coe.edu This allows researchers to compare predicted data with experimental results, reinforcing the link between molecular vibrational modes and spectral output. coe.edu This synergy between computational prediction and experimental verification is crucial for accurately determining the position of deuterium within a molecule. researchgate.netcoe.edu

This predictive power accelerates the research and development process, making it possible to prioritize the synthesis of candidates with the highest likelihood of success. protheragen.ai The combination of experimental and theoretical studies can lead to new insights and more rapid progress in the field. researchgate.net

Advanced Spectroscopic Techniques for In Situ Metabolic Tracing and Analysis of Deuterated Compounds

Advances in analytical instrumentation are critical for studying the metabolic fate of deuterated compounds. researchgate.net Techniques that allow for in situ or spatially resolved analysis provide a dynamic picture of how these compounds are processed within biological systems.

Mass Spectrometry Imaging (MSI): MSI is a powerful technique that allows for the label-free spatial interrogation of molecules in tissues. nih.gov When coupled with stable isotope tracing, this method, called iso-imaging, can visualize and quantify metabolic activity in a spatially resolved manner. nih.gov This enables researchers to see where a deuterated drug and its metabolites are distributed within an organ and to measure metabolic flux in different tissue regions. nih.govnih.gov Recent advances have pushed the spatial resolution of MSI to the single-cell level. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another key analytical tool for studying isotopically labeled compounds. immune-system-research.com It can be used to determine the precise location of deuterium atoms within a molecule. coe.edu Deuterated solvents are also commonly used in NMR to study the structure of organic molecules. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is widely used in metabolomics to detect and analyze samples from stable isotope tracer studies. frontiersin.org It allows for the separation and identification of a drug and its various metabolites, providing quantitative data on their formation and clearance. nih.gov

These advanced spectroscopic methods are essential for tracking the transformation of isotopically labeled compounds through metabolic pathways, thereby elucidating the kinetic isotope effect in a biological context. researchgate.netfrontiersin.org

TechniqueApplication in Deuterated Compound AnalysisKey Insights Provided
Mass Spectrometry Imaging (MSI) Spatially resolved visualization of the drug and its metabolites within tissue sections. nih.govnih.govDrug distribution, localization of metabolic activity, and regional metabolic flux. nih.gov
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of deuterium incorporation sites. coe.eduimmune-system-research.comPrecise location of isotopic labels and structural information of metabolites. coe.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation, identification, and quantification of parent drug and metabolites in biological samples. frontiersin.orgPharmacokinetic parameters, metabolite profiling, and quantification of metabolic pathways. nih.gov

Broader Impact of Deuterated Pharmaceutical Research on Preclinical Drug Development Paradigms

The research and development of deuterated compounds like Benzyl R-(+)-Tolterodine-D14 are having a significant impact on preclinical drug development. nih.gov The "deuterium switch" approach, where hydrogen is replaced with deuterium in an existing drug, can create new chemical entities with improved properties, often with a more streamlined development pathway. nih.govtandfonline.com

The broader impacts include:

Improved Pharmacokinetics and Safety: The primary advantage of deuteration is the potential to improve a drug's pharmacokinetic (PK) and/or toxicity profile. nih.govnih.gov This can result in a more desirable therapeutic agent with enhanced efficacy, safety, and tolerability. eurekalert.orgtandfonline.com By slowing metabolism, deuteration can lead to higher exposure to the parent drug, potentially allowing for lower or less frequent dosing. nih.govnih.gov

Accelerated Development Timelines: Since deuterated drugs are analogs of compounds with known pharmacology and toxicology, their development can sometimes be accelerated. nih.govjuniperpublishers.com Regulatory agencies may allow developers to reference data from the non-deuterated parent drug, potentially reducing the time and cost of preclinical and clinical studies. nih.govtandfonline.com

Salvaging Promising Candidates: Some drug candidates with promising pharmacological profiles fail to advance to clinical trials due to poor pharmacokinetics. juniperpublishers.com Deuteration offers a strategy to overcome these metabolic liabilities and resurrect these compounds for further development. juniperpublishers.com

New Patent Opportunities: Deuterated compounds are considered new chemical entities and are eligible for new patent protections, providing a commercial incentive for their development. nih.gov

Ultimately, the strategic use of deuteration in drug design represents a valuable tool for medicinal chemists to optimize drug properties, leading to the development of improved medicines. juniperpublishers.com This approach is shifting the paradigm from simply creating deuterated versions of marketed drugs to incorporating deuteration early in the drug discovery process to design novel therapeutics. nih.gov

Q & A

Q. How can researchers leverage cheminformatics tools to predict physicochemical properties of this compound?

  • Methodological Answer : Utilize software like Schrodinger’s QikProp or OpenEye’s FILTER to estimate logP, solubility, and pKa. Validate predictions with experimental data (e.g., shake-flask logD measurements). Incorporate molecular dynamics simulations to assess deuterium’s impact on conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.